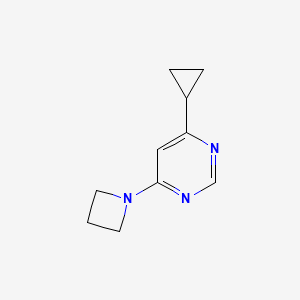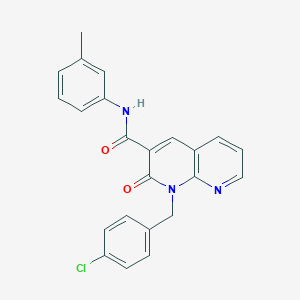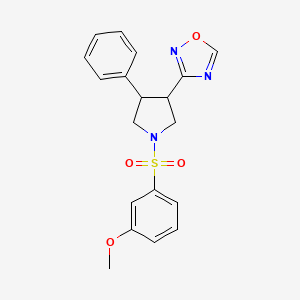
3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a phenyl group attached to the pyrrolidine ring. The presence of a sulfonyl group indicates that the compound might have some interesting chemical properties, such as the ability to act as a leaving group or to participate in substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The exact structure would depend on the specific locations of the sulfonyl and phenyl groups .Chemical Reactions Analysis
Pyrrolidines are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions . The sulfonyl group can also participate in a variety of reactions, including elimination, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its acidity compared to other similar compounds .Scientific Research Applications
Therapeutic Potential Exploration
1,3,4-Oxadiazoles, a class of compounds closely related to 1,2,4-oxadiazoles, have been extensively studied for their therapeutic worth. These compounds are recognized for their ability to bind effectively with different enzymes and receptors in biological systems, thanks to their structural features. This binding potential enables them to elicit a wide range of bioactivities, making them subjects of intense research for the development of medicinal agents. Oxadiazole derivatives are explored across the entire spectrum of medicinal chemistry for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal potentials (Verma et al., 2019).
Significance in Drug Development
The oxadiazole core is emphasized for its pharmacological properties among nitrogen heterocycles, with 1,3,4-oxadiazole derivatives occupying a notable position. These compounds are used as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters, highlighting their adaptability and importance in drug design. Their applications extend beyond therapeutics into polymers, luminescence, electron-transporting materials, and as corrosion inhibitors, showcasing the versatility of the oxadiazole scaffold in scientific research and industrial applications (Rana et al., 2020).
Metal-Ion Sensing and Material Science Applications
The potential of 1,3,4-oxadiazoles in the development of chemosensors for metal ions is a growing area of interest. These molecules, thanks to their high photoluminescent quantum yield, excellent thermal and chemical stability, and presence of potential coordination sites (N and O donor atoms), are explored for their use in selective metal-ion sensing. Their applications in material science, particularly in the creation of fluorescent frameworks for sensing purposes, illustrate the broad utility of oxadiazole derivatives beyond pharmaceuticals (Sharma et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(3-methoxyphenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-8-5-9-16(10-15)27(23,24)22-11-17(14-6-3-2-4-7-14)18(12-22)19-20-13-26-21-19/h2-10,13,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNSLCDGFPRJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)
![4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2644466.png)
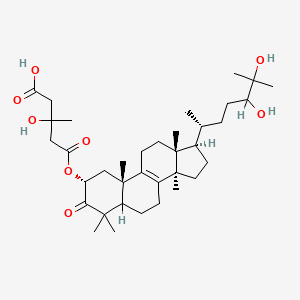
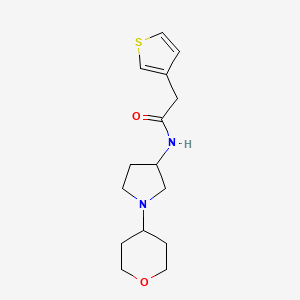
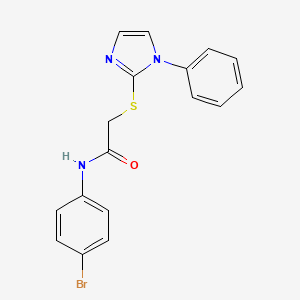
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one](/img/structure/B2644472.png)

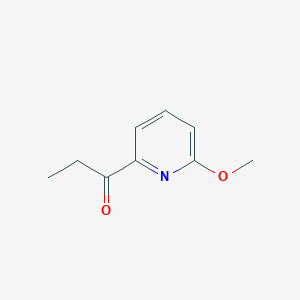
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/no-structure.png)
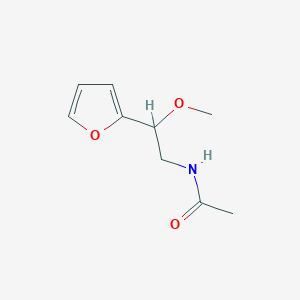

![2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2644483.png)
